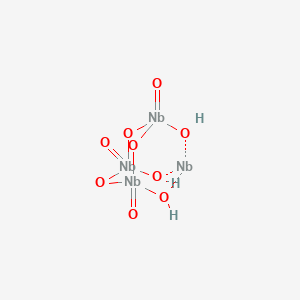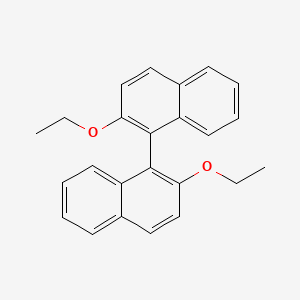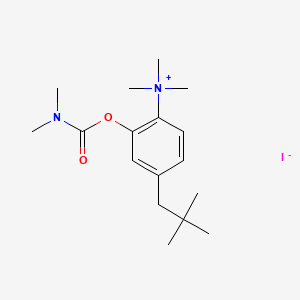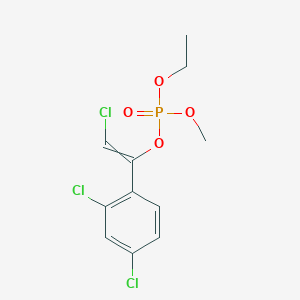
Tetraniobium nonaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraniobium nonaoxide, with the chemical formula Nb₄O₉, is an inorganic compound composed of niobium and oxygen. It is known for its unique structural and electronic properties, making it a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraniobium nonaoxide can be synthesized through several methods. One common approach involves the controlled oxidation of niobium metal in an oxygen-rich environment. The reaction typically occurs at elevated temperatures to ensure complete oxidation:
4Nb+9O2→2Nb4O9
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. Niobium pentoxide (Nb₂O₅) and niobium metal are mixed and heated in a controlled atmosphere to achieve the desired compound. This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tetraniobium nonaoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides of niobium.
Reduction: Reduction reactions can convert this compound back to lower oxides or elemental niobium.
Substitution: It can participate in substitution reactions where oxygen atoms are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or ozone at high temperatures.
Reduction: Hydrogen gas or carbon monoxide can be used as reducing agents.
Substitution: Halogens or other reactive non-metals can be used under controlled conditions.
Major Products Formed:
Oxidation: Higher niobium oxides such as Nb₂O₅.
Reduction: Lower niobium oxides or elemental niobium.
Substitution: Various niobium halides or other substituted compounds.
Scientific Research Applications
Tetraniobium nonaoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biomedical applications, including drug delivery systems.
Medicine: Studied for its potential in imaging and diagnostic tools.
Industry: Utilized in the production of advanced ceramics and electronic components due to its high thermal stability and conductivity.
Mechanism of Action
The mechanism by which tetraniobium nonaoxide exerts its effects is primarily through its ability to interact with other molecules at the atomic level. Its high surface area and reactivity make it an effective catalyst. The molecular targets and pathways involved include:
Catalytic Sites: The niobium atoms act as active sites for catalytic reactions.
Electron Transfer: Facilitates electron transfer processes, enhancing reaction rates.
Surface Interactions: The oxide surface can adsorb and activate reactant molecules, promoting various chemical transformations.
Comparison with Similar Compounds
Niobium Pentoxide (Nb₂O₅): Another niobium oxide with different oxidation states and properties.
Tetratantalum Nonaoxide (Ta₄O₉): A similar compound with tantalum instead of niobium, exhibiting comparable properties but with some differences in reactivity and stability.
Uniqueness: Tetraniobium nonaoxide is unique due to its specific electronic structure and reactivity. Compared to niobium pentoxide, it has different catalytic properties and thermal stability. When compared to tetratantalum nonaoxide, it offers distinct advantages in certain catalytic and electronic applications due to the differences in atomic size and electronic configuration.
Properties
CAS No. |
105878-27-1 |
|---|---|
Molecular Formula |
H3Nb4O9 |
Molecular Weight |
518.64 g/mol |
IUPAC Name |
niobium;2,4,6-trihydroxy-1,3,5-trioxa-2λ5,4λ5,6λ5-triniobacyclohexane 2,4,6-trioxide |
InChI |
InChI=1S/4Nb.3H2O.6O/h;;;;3*1H2;;;;;;/q;3*+1;;;;;;;;;/p-3 |
InChI Key |
JTSNGWIWQYCDTM-UHFFFAOYSA-K |
Canonical SMILES |
O[Nb]1(=O)O[Nb](=O)(O[Nb](=O)(O1)O)O.[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)


![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)









